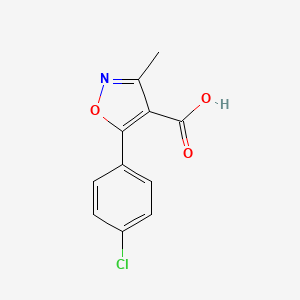
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including immunosuppressive effects, anti-inflammatory actions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its pharmacological relevance. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Immunosuppressive Properties
Research has shown that derivatives of this compound exhibit notable immunosuppressive activities. A study found that certain derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) . The compound's mechanism appears to involve the modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α) .
Table 1: Immunosuppressive Activity of Isoxazole Derivatives
| Compound | IC50 (µM) | Effect on PBMC Proliferation |
|---|---|---|
| MM1 | 15 | Inhibitory |
| MM2 | 10 | Strongly Inhibitory |
| MM3 | 5 | Most Potent |
Anti-inflammatory Effects
In addition to immunosuppressive effects, the compound has demonstrated anti-inflammatory properties. It was reported that derivatives could inhibit LPS-induced TNF-α production in human whole blood cultures, indicating potential for treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Case Studies
- In Vitro Studies : A series of experiments conducted on various human cell lines revealed that this compound derivatives exhibited differential cytotoxicity. For instance, one derivative showed a significant reduction in cell viability in A549 lung cancer cells while sparing normal cells, suggesting selective anticancer activity .
- Animal Models : In vivo studies using mouse models demonstrated that the compound could modulate immune responses effectively. Mice treated with specific derivatives showed reduced symptoms in models of autoimmune diseases, supporting its potential as a therapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Caspase Activation : The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspases and upregulating pro-apoptotic proteins .
- Cytokine Modulation : It modulates the secretion of key cytokines involved in immune responses, thereby influencing both humoral and cellular immunity .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVBKFZOXPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















